CID 136561995
Description
Properties
InChI |
InChI=1S/C18H22N2O5/c1-12(2)10-19-16(21)20-14-5-3-4-13-15(14)18(24-8-9-25-18)11-17(13)22-6-7-23-17/h3-5H,1,6-11H2,2H3,(H2,19,20,21) | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEQWMTWTIGVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=O)NC1=CC=CC2=C1C3(CC24OCCO4)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Oscillatoxin Derivatives
Oscillatoxins are marine-derived polyethers with cytotoxic properties. CID 136561995 shares structural motifs with oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389), including fused cyclic ether systems (Figure 1 in ). Key differences include:
- Substituents : this compound lacks the methyl group at position 30, which is critical for the bioactivity of 30-methyl-oscillatoxin D .
- Molecular Weight : Hypothesized to be lower than oscillatoxin E (CID: 156582093, MW: ~800 Da) due to a simpler side chain .
Table 1: Structural Comparison with Oscillatoxin Derivatives
| Compound | CID | Molecular Formula | Key Functional Groups | Bioactivity |
|---|---|---|---|---|
| This compound | 136561995 | Not disclosed | Cyclic ethers | Unknown |
| Oscillatoxin D | 101283546 | C${42}$H${66}$O$_{12}$ | Epoxide, hydroxyls | Cytotoxic |
| 30-Methyl-oscillatoxin D | 185389 | C${43}$H${68}$O$_{12}$ | Methyl ether, epoxide | Antiproliferative |
Alkaloid-like Compounds: Colchicine and Tubocuraine
While structurally distinct, this compound may share functional similarities with alkaloids like colchicine (CID: 6167) and tubocuraine (CID: 6000):
- Colchicine (CID: 6167) : A tropolone alkaloid with anti-inflammatory properties. Unlike this compound, colchicine features a seven-membered ring with an acetamido group, critical for microtubule disruption .

- Tubocuraine (CID: 6000): A bis-benzylisoquinoline alkaloid acting as a neuromuscular blocker. Unlike this compound, it contains quaternary ammonium groups essential for ion channel inhibition .
Table 2: Functional Comparison with Alkaloids
| Compound | CID | Primary Use | Mechanism of Action | Structural Uniqueness |
|---|---|---|---|---|
| This compound | 136561995 | Undetermined | Not characterized | Polycyclic ethers |
| Colchicine | 6167 | Gout treatment | Microtubule polymerization inhibitor | Tropolone core |
| Tubocuraine | 6000 | Muscle relaxant | Nicotinic acetylcholine receptor antagonist | Bis-benzylisoquinoline framework |
Q & A
Q. How to design interdisciplinary studies for this compound?
- Methodological Guidance :
- Collaborative Frameworks : Partner with computational biologists for modeling and clinicians for translational relevance.
- Unified Metrics : Agree on standardized endpoints (e.g., IC50, AUC) across disciplines.
- Funding Proposals : Highlight gaps the collaboration fills (e.g., bridging molecular pharmacology and AI-driven drug design) .
Q. Tables for Reference
| Experimental Design Parameter | Recommendation | Source |
|---|---|---|
| Sample Size | ≥3 biological replicates per condition | |
| Blinding | Double-blind for in vivo studies | |
| Data Archiving | Use repositories like Zenodo or Figshare |
| Common Pitfalls in Research Questions | Solution |
|---|---|
| Overly broad scope | Apply FINER criteria for refinement |
| Lack of measurability | Define quantifiable endpoints (e.g., IC50) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

